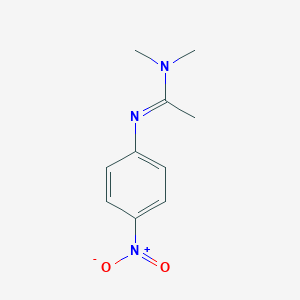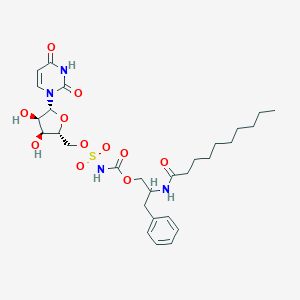
5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine, also known as DAPSU, is a modified nucleoside that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is a uridine derivative that has been synthesized with the addition of a decanoylamino-phenylpropyloxycarbonyl-sulfonyl group. DAPSU has shown promising results in various studies, demonstrating its potential as a valuable tool for biochemical and physiological research.
Mechanism of Action
5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine works by selectively inhibiting the activity of certain enzymes, including uridine-cytidine kinase and cytidine deaminase. These enzymes play a critical role in various cellular processes, including RNA synthesis and translation. By inhibiting the activity of these enzymes, 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine can disrupt these processes, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine has been shown to have various biochemical and physiological effects. It has been shown to have antiviral properties, inhibiting the replication of certain viruses. 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine has also been shown to have antitumor properties, inhibiting the growth and proliferation of certain cancer cells. Additionally, 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine has been shown to have anti-inflammatory properties, reducing inflammation in various tissues.
Advantages and Limitations for Lab Experiments
5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine has several advantages as a tool for scientific research. It is a potent inhibitor of certain enzymes, allowing for the selective disruption of various cellular processes. Additionally, 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine has been shown to have low toxicity, making it a relatively safe compound to use in lab experiments. However, there are also limitations associated with the use of 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine. Its synthesis process is complex and time-consuming, making it difficult to produce in large quantities. Additionally, 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine has a relatively short half-life, limiting its effectiveness in certain experiments.
Future Directions
There are several potential future directions for research involving 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine. One area of interest is the development of 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine analogs with improved properties, such as increased potency or longer half-life. Additionally, further research is needed to fully understand the mechanism of action of 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine and its potential applications in various areas of research. Finally, the use of 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine in combination with other therapeutic agents may hold promise for the treatment of certain diseases.
Synthesis Methods
The synthesis of 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine involves the use of a multi-step process. The starting material is uridine, which is modified through a series of chemical reactions to produce the final product. The synthesis process involves the use of various reagents, including decanoyl chloride, triethylamine, and N-hydroxysuccinimide. The final product is obtained through purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine has been widely used in scientific research due to its potential as a therapeutic agent. It has been shown to have antiviral, antitumor, and anti-inflammatory properties. 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine has also been used as a tool for studying various cellular processes, including RNA synthesis and translation. Its ability to selectively inhibit the activity of certain enzymes has made it a valuable tool for studying the role of these enzymes in various biological processes.
properties
CAS RN |
149970-64-9 |
|---|---|
Product Name |
5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine |
Molecular Formula |
C29H42N4O11S |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
[2-(decanoylamino)-3-phenylpropyl] N-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonyl]carbamate |
InChI |
InChI=1S/C29H42N4O11S/c1-2-3-4-5-6-7-11-14-23(34)30-21(17-20-12-9-8-10-13-20)18-42-29(39)32-45(40,41)43-19-22-25(36)26(37)27(44-22)33-16-15-24(35)31-28(33)38/h8-10,12-13,15-16,21-22,25-27,36-37H,2-7,11,14,17-19H2,1H3,(H,30,34)(H,32,39)(H,31,35,38)/t21?,22-,25-,26-,27-/m1/s1 |
InChI Key |
UADKHKLHAYUHAB-UHFDHVSFSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Other CAS RN |
165307-53-9 |
synonyms |
5'-O-(((2-decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine PP55 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



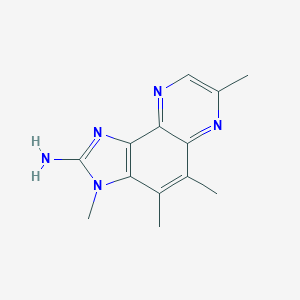
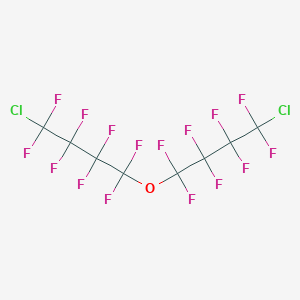

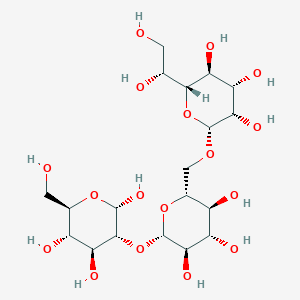
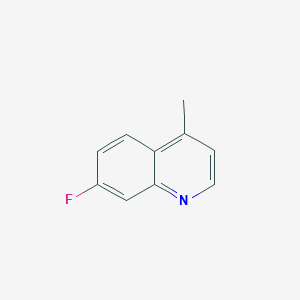
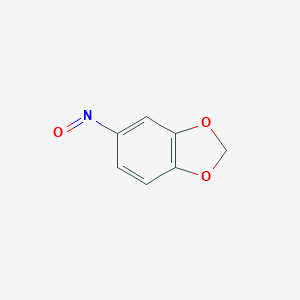
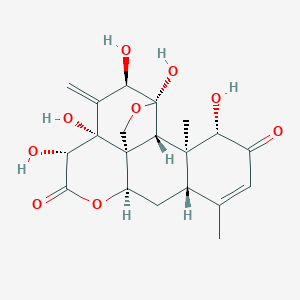


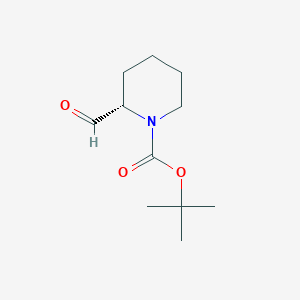


![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
